molecular formula C10H13BrN2 B3033742 2-Bromo-6-(piperidin-4-YL)pyridine CAS No. 1159814-62-6

2-Bromo-6-(piperidin-4-YL)pyridine

Cat. No.: B3033742
CAS No.: 1159814-62-6
M. Wt: 241.13
InChI Key: GXFBOVFZFPEMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. Its presence in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids, underscores its fundamental role in biological systems. In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks and are frequently employed as ligands in organometallic chemistry and asymmetric catalysis.

The significance of the pyridine scaffold in medicinal chemistry is particularly noteworthy. It is a privileged structure, appearing in a multitude of FDA-approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated to form salts, which can improve the solubility and bioavailability of drug candidates. Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution patterns, providing a means to fine-tune the electronic and steric properties of a molecule to optimize its interaction with biological targets. The reactivity of the pyridine ring, which is prone to nucleophilic substitution, especially at the 2- and 4-positions, further contributes to its utility in the synthesis of complex molecules.

Role of Piperidine (B6355638) Moieties in Complex Molecule Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another critical component in the design of complex molecules, especially in the pharmaceutical industry. mdpi.com Unlike the flat, aromatic pyridine ring, the piperidine ring adopts a three-dimensional chair conformation, which can provide a scaffold for the precise spatial arrangement of functional groups. This three-dimensionality is often crucial for establishing specific interactions with the binding sites of proteins and other biological macromolecules.

Piperidine derivatives are found in a wide range of pharmaceuticals and natural alkaloids. mdpi.com The basic nitrogen atom of the piperidine moiety can serve as a key pharmacophoric feature, participating in ionic interactions with biological targets. The introduction of piperidine rings into a molecule can also modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design. The versatility of piperidine synthesis allows for the creation of a diverse array of substituted derivatives, enabling the exploration of structure-activity relationships. mdpi.com

Rationale for Investigating 2-Bromo-6-(piperidin-4-YL)pyridine as a Model Chemical Compound

The compound this compound represents a strategic combination of the chemical functionalities discussed above. The rationale for its investigation as a model chemical compound stems from its potential as a versatile building block in organic synthesis and medicinal chemistry.

The 2-bromopyridine (B144113) moiety provides a reactive handle for a variety of chemical transformations. The bromine atom can be readily displaced by nucleophiles or participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. google.com This allows for the facile introduction of a wide array of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for screening and optimization. A patent has described a method for the copper-catalyzed selective preparation of 2-bromo-6-substituent pyridine compounds, highlighting the utility of retaining a bromo group for further functionalization. google.com

The piperidin-4-yl group, attached at the 6-position of the pyridine ring, introduces a non-aromatic, three-dimensional element into the molecule. The secondary amine of the piperidine ring can be further functionalized, allowing for the attachment of additional chemical entities. This provides a vector for modulating the properties of the molecule or for linking it to other molecular fragments.

The combination of a reactive bromopyridine unit and a functionalizable piperidine ring in a single molecule makes this compound a valuable intermediate for the synthesis of more complex target molecules. Its structure suggests potential applications in the development of new ligands for metal catalysis or as a scaffold for the design of novel therapeutic agents. While specific research on this exact compound is limited in publicly available literature, its constituent parts suggest a high potential for utility in various areas of chemical research.

Data Tables

Table 1: Properties of Parent Scaffolds

PropertyPyridinePiperidine
Molecular Formula C₅H₅NC₅H₁₁N
Molar Mass 79.10 g/mol 85.15 g/mol
Appearance Colorless liquidColorless liquid
Nature AromaticAliphatic
Basicity (pKa of conjugate acid) ~5.2~11.1

Table 2: Spectroscopic Data for a Related Compound (2-Bromopyridine) chemicalbook.com

Type of SpectroscopyObserved Data
¹H NMR (300 MHz, CCl₄) δ 8.31 (d), 7.46 (t), 7.40 (d), 7.17 (t) ppm
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 157/159

Note: The data in Table 2 is for 2-bromopyridine, a related starting material, and is provided for illustrative purposes. Specific, experimentally-derived spectroscopic data for this compound is not widely available in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-piperidin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFBOVFZFPEMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 Bromo 6 Piperidin 4 Yl Pyridine and Its Derivatives

Strategies for Constructing the Pyridine (B92270) Core with Bromination

The formation of the 2-bromo-substituted pyridine core is a critical step. Several methods exist, each with its own advantages and considerations regarding starting materials, reaction conditions, and regioselectivity.

Direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic substitution compared to benzene. researchgate.net Electrophilic bromination of unsubstituted pyridine typically requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum, and often leads to substitution at the 3-position. researchgate.net

To achieve bromination at the 2-position, activation of the pyridine ring is often necessary. One common strategy is the use of pyridine N-oxides. The N-oxide increases the electron density of the ring, facilitating electrophilic attack. Treatment of pyridine N-oxide with phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net Another approach involves the lithiation of pyridine at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with a bromine source such as elemental bromine or hexabromoethane. researchgate.net

For pyridines already bearing a directing group, direct bromination can be more straightforward. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) via a Sandmeyer-type reaction. orgsyn.org This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid. orgsyn.org A similar strategy can be applied to 2-amino-6-methylpyridine (B158447) to synthesize 2-bromo-6-methylpyridine, a precursor for further functionalization. chemicalbook.com

Starting Material Reagents Product Key Considerations
Pyridinen-BuLi, then Br₂ or C₂Br₆2-BromopyridineRequires strong base and low temperatures. researchgate.net
Pyridine N-oxidePOBr₃2-Bromo- and 4-BromopyridineMixture of isomers is often obtained. researchgate.net
2-Aminopyridine1. HBr, Br₂; 2. NaNO₂; 3. NaOH2-BromopyridineDiazotization reaction. orgsyn.org
2-Amino-6-methylpyridine1. HBr, Br₂; 2. NaNO₂; 3. NaOH2-Bromo-6-methylpyridineYields can be high (e.g., 95%). chemicalbook.com

An alternative to direct bromination is the construction of the substituted pyridine ring from acyclic precursors. This approach offers greater control over the substitution pattern. For example, 2,6-disubstituted pyridines can be synthesized in a single step from 6,8-dioxabicyclo[3.2.1]octanes, which are derived from methyl vinyl ketone dimer, by treatment with aluminum chloride and hydroxylamine (B1172632) hydrochloride in acetic acid. rsc.org

Another powerful strategy involves the use of dihalopyridines as starting materials. For instance, 2,6-dibromopyridine (B144722) can be selectively functionalized. A copper-catalyzed coupling reaction between 2,6-dibromopyridine and an amine can be controlled to achieve mono-substitution, leaving one bromine atom available for further modification. google.com This method is particularly useful for creating asymmetrically 2,6-disubstituted pyridines. google.com Similarly, 2-bromo-6-chloropyridine (B1266251) can undergo chemoselective palladium-catalyzed cross-coupling reactions at the more reactive bromine position. nih.gov

Precursor Reagents/Method Intermediate/Product Key Features
6,8-Dioxabicyclo[3.2.1]octanesAlCl₃, NH₂OH·HCl/AcOH2,6-Disubstituted pyridinesOne-step synthesis. rsc.org
2,6-DibromopyridineAmine, Cu catalyst, ligand, base2-Bromo-6-substituted pyridineSelective mono-amination. google.com
2-Bromo-6-chloropyridinePd catalyst, coupling partner2-Substituted-6-chloropyridineChemoselective reaction at the bromine position. nih.gov

Achieving the desired regiochemistry is paramount in the synthesis of substituted pyridines. The inherent reactivity of the pyridine ring directs electrophilic attack to the 3- and 5-positions and nucleophilic attack to the 2-, 4-, and 6-positions. nih.govnih.gov Synthetic strategies often exploit these inherent properties or employ directing groups to override them.

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization. znaturforsch.com A directing group on the pyridine ring can direct a strong base to deprotonate the adjacent ortho position, creating a lithiated intermediate that can be trapped with an electrophile. znaturforsch.comznaturforsch.com For example, the use of mixed aggregates of nBuLi with aminoalkoxides can lead to highly regioselective lithiations. znaturforsch.com

Halogen/metal exchange reactions also offer a route to regioselectively functionalized pyridines. znaturforsch.comznaturforsch.com By carefully selecting the organolithium reagent and reaction conditions, a bromine atom can be selectively exchanged for a lithium atom, which can then be used in subsequent reactions. znaturforsch.com For instance, the treatment of 3-bromopyridine (B30812) with LDA at low temperatures results in regioselective lithiation at the 4-position. znaturforsch.com

Approaches for Introducing the Piperidin-4-yl Moiety

Once the 2-bromopyridine core is established, the next crucial step is the introduction of the piperidin-4-yl group. This is typically achieved through coupling reactions.

Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for forming the C-N or C-C bond between the pyridine ring and the piperidine (B6355638) moiety.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to couple amines with aryl halides. wikipedia.org In the context of synthesizing 2-Bromo-6-(piperidin-4-YL)pyridine, this reaction would involve the palladium-catalyzed coupling of 2,6-dibromopyridine with a suitable piperidine derivative, often a protected form like N-Boc-piperidine. researchgate.netrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacs.org The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine ligands often providing high yields. wikipedia.org By carefully controlling the reaction conditions, it is possible to achieve selective mono-amination of 2,6-dibromopyridine. georgiasouthern.edu

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, used for forming C-C bonds. organic-chemistry.org To synthesize this compound using this method, a 2,6-dihalopyridine would be coupled with a piperidine-containing boronic acid or boronate ester. nih.gov This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally mild reaction conditions. organic-chemistry.org One-pot sequential Suzuki-Miyaura coupling and hydrogenation reactions have also been developed for the synthesis of functionalized piperidines from bromopyridine derivatives. nih.gov

Coupling Reaction Pyridine Substrate Piperidine Reagent Catalyst/Reagents Bond Formed
Buchwald-Hartwig Amination2,6-DibromopyridinePiperidine or protected piperidinePd catalyst, phosphine ligand, baseC-N wikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling2,6-DihalopyridinePiperidin-4-ylboronic acid or esterPd catalyst, baseC-C organic-chemistry.orgnih.gov

Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) and the Stille coupling (using an organotin reagent), can also be employed for the synthesis of such disubstituted pyridines. mdpi.comnih.gov

Coupling Reactions with Pyridine Halides

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of 2-bromo-6-substituted pyridines. This approach typically involves the displacement of a leaving group on the pyridine ring by a nucleophile. In the context of synthesizing derivatives of this compound, this can involve the reaction of a di-substituted pyridine, such as 2,6-dibromopyridine, with a piperidine-containing nucleophile.

For instance, the reaction of 2,6-dibromopyridine with a suitable piperidine derivative can lead to the desired product. The reactivity of 2-bromopyridines in nucleophilic substitution reactions makes them valuable intermediates in organic synthesis. cymitquimica.com The synthesis of 2,6-diaminopyridine (B39239) derivatives has been achieved through a pressure tube method involving the reaction of 2,6-dibromopyridine with amines, highlighting a practical approach for these types of substitutions. georgiasouthern.edu

A specific example of a related nucleophilic substitution is the synthesis of 2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridine from 4-bromo-2,6-difluoropyridine (B1343820) and 3-ethoxycarbonylpyrazole. mdpi.com This demonstrates the feasibility of selective substitution at the 2-position of a di-halogenated pyridine. The synthesis of 2-bromo-6-(bromomethyl)pyridine (B1282057) has also been documented, providing a precursor for further nucleophilic substitution reactions at the bromomethyl group.

ReactantsProductConditionsYield
2,6-Dichloropyridine, Sodium Bromide, Hydrobromic acid2,6-DibromopyridineReflux at 80-150 °C66.4%
2,6-Dibromopyridine, Methylamine (B109427)2-Bromo-6-methylaminopyridineHigh pressure and temperature54.1%
4-Bromo-2,6-difluoropyridine, 3-Ethoxycarbonylpyrazole2-(3-Ethoxycarbonyl-1-pyrazolyl)-4-bromo-6-fluoropyridineGeneral method A83%

Multicomponent Reaction Strategies for Functionalized Piperidines

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach is particularly valuable for creating libraries of structurally diverse compounds. For the synthesis of highly functionalized piperidines, MCRs offer an efficient and atom-economical alternative to traditional multi-step syntheses. researchgate.netbas.bg

These reactions often proceed with high efficiency and can be catalyzed by various agents, including nano-crystalline solid acids, to afford functionalized piperidines under mild conditions. bas.bg The development of MCRs for piperidine synthesis is driven by the prevalence of this heterocyclic core in biologically active molecules. researchgate.net While direct synthesis of this compound via an MCR is not explicitly detailed in the provided results, the strategies for creating functionalized piperidines are highly relevant. These pre-functionalized piperidines can then be incorporated into the final target molecule through subsequent reactions.

A notable four-component reaction has been developed for the synthesis of polysubstituted piperidones, which are valuable precursors to piperidines. thieme-connect.com This process involves the in-situ generation of an azadiene and its subsequent cycloaddition, demonstrating the elegance of MCRs in building the piperidine core with multiple points of diversity. thieme-connect.com

Reaction TypeKey FeaturesCatalysts
One-pot multicomponent synthesisSimple, convenient, short reaction times, mild conditionsNano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, nano-ZSM-5 zeolites
Four-component reaction for piperidonesIn-situ diene generation, cycloadditionNot specified

Functionalization of Pre-existing Piperidine Ring Systems

Another key synthetic strategy involves the modification of an already formed piperidine ring. researchgate.net This approach is advantageous when the desired piperidine core is readily available or can be synthesized through established methods. The functionalization can involve various chemical transformations to introduce new substituents or modify existing ones on the piperidine ring.

This strategy is part of a broader field focused on the "decoration" or modification of previously generated heterocyclic rings. researchgate.net The piperidine ring is a common scaffold in many FDA-approved drugs, making its functionalization a critical area of research. researchgate.net While the search results highlight the importance of this strategy in a general sense for piperidine derivatives, specific examples directly pertaining to this compound were not found. However, the principles of functionalizing a piperidine ring are broadly applicable.

The synthesis of piperidine derivatives with various heterocyclic rings at the 4-position has been a subject of pharmacological evaluation, underscoring the importance of modifying this specific position on the piperidine ring. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where specific stereoisomers are selectively formed, is of paramount importance, particularly for pharmaceutical applications. The stereochemistry of a molecule can profoundly influence its biological activity.

Strategies to achieve stereochemical control in the synthesis of 2,6-disubstituted piperidines often focus on the key bond-forming reactions that construct the piperidine ring. nih.gov This review highlights various synthetic techniques that have been successfully employed to control the stereochemistry at the C2 and C6 positions of the piperidine ring. nih.gov

An efficient and stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been reported, which could serve as chiral building blocks. nih.gov While not directly involving a piperidine ring, the principles of stereoselective synthesis described are transferable. The development of new synthetic routes for the stereoselective synthesis of piperidines often utilizes catalysis with transition metals or organocatalysts. mdpi.com

Modular and Streamlined Synthetic Approaches

Modular and streamlined synthetic approaches aim to create complex molecules in a flexible and efficient manner, often allowing for the easy variation of different molecular components. These strategies are highly desirable for the rapid generation of compound libraries for drug discovery and other applications.

Multicomponent reactions, as discussed earlier, are a prime example of a streamlined synthetic approach. nih.gov They enable the assembly of complex piperidine scaffolds in a single, efficient step. The development of a four-component reaction for the synthesis of polysubstituted piperidones from readily available starting materials exemplifies a modular approach, where different aldehydes, amines, acyl chlorides, and dienophiles can be used to generate a variety of products. thieme-connect.com

The synthesis of complex molecules often relies on the development of practical and efficient methods. For example, the synthesis of substituted 2,6-diaminopyridines has been improved through microwave-assisted copper-catalyzed amination, offering a more practical route. georgiasouthern.edu Similarly, the synthesis of 2-bromopyridine itself has been well-established through procedures like the diazotization of 2-aminopyridine. orgsyn.org

Iii. Reaction Chemistry and Transformational Potential of 2 Bromo 6 Piperidin 4 Yl Pyridine

Reactivity of the Bromo-Substituent on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is a key functional handle for introducing molecular complexity. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, making the C-Br bond susceptible to oxidative addition in catalytic cycles and attack by nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-bromo position of the pyridine ring is particularly well-suited for these transformations. orgsyn.orgyoutube.com

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organic halide, is widely used to form biaryl structures. libretexts.org For 2-bromopyridine (B144113) derivatives, this reaction can be performed under various conditions, often with a palladium catalyst like Pd(OAc)2 and a suitable ligand. researchgate.net A fast protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using a ligand-free, Pd(OAc)2-catalyzed system in aqueous isopropanol, promoted by oxygen. researchgate.net These reactions are generally tolerant of a wide range of functional groups. researchgate.netnih.gov The presence of unprotected N-H groups, such as in the piperidine (B6355638) ring, can sometimes be challenging, but successful couplings have been reported without the need for protecting groups. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is valuable for creating alkynyl-substituted pyridines, which are important intermediates in the synthesis of various nitrogen-containing heterocycles like indoles and quinolines. scirp.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org For substrates like 2-amino-3-bromopyridines, Sonogashira coupling with terminal alkynes has been successfully achieved using a Pd(CF3COO)2/PPh3/CuI system in DMF at 100 °C. scirp.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method for creating C-C bonds and was one of the first reactions to produce unsymmetrical biaryls in high yields. organic-chemistry.org 2-Bromopyridines are effective coupling partners in Negishi reactions. researchgate.netresearchgate.net The corresponding pyridylzinc reagents can be prepared and coupled with a variety of electrophiles, showing good tolerance for functional groups such as amines and alcohols. orgsyn.orgresearchgate.net The relatively inexpensive and commercially available tetrakis(triphenylphosphine)palladium(0) is an effective catalyst for this transformation. wikipedia.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromopyridine Derivatives

Coupling ReactionReactantsCatalyst SystemConditionsProduct TypeReference
Suzuki2-Halogenated Pyridine, Arylboronic AcidPd(OAc)2 (ligand-free)Aqueous isopropanol, O22-Aryl-substituted Pyridine researchgate.net
Sonogashira2-Amino-3-bromopyridine, Terminal AlkynePd(CF3COO)2/PPh3/CuIDMF, 100 °C2-Amino-3-alkynyl Pyridine scirp.org
Negishi2-Bromopyridine, Organozinc ReagentPd(PPh3)4Mild conditionsSubstituted 2,2'-Bipyridine researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromo substituent with various nucleophiles. The electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the C-2 and C-4 positions, as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by the electronegative nitrogen atom. stackexchange.comyoutube.com

This reaction is commonly performed with amine nucleophiles to generate aminopyridine derivatives. youtube.com For instance, reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under pressure and heat can lead to the formation of 2-bromo-6-methylaminopyridine. georgiasouthern.edu The reaction often requires heating to overcome the energy barrier of disrupting the ring's aromaticity. youtube.comyoutube.com The choice of solvent and reaction conditions can be crucial; for example, using polyethylene (B3416737) glycol (PEG) 400 as a solvent at 120 °C has been shown to be an efficient and environmentally friendly method for the substitution of chloro- and bromo-pyridines with amines. nih.gov

The bromo substituent on the pyridine ring can also participate in radical reactions. Photostimulated reactions of 2-bromopyridine with certain nucleophiles, such as nitrile-stabilized carbanions, can proceed via a radical nucleophilic substitution (SRN1) mechanism. acs.org Additionally, photocatalytic methods have been developed for the hydroarylation of olefins using bromopyridines. These reactions can proceed via a pyridyl radical intermediate, which is formed through a proton-coupled electron transfer (PCET) process. nih.gov The study of such reactions provides insight into the behavior of pyridyl radicals and their potential for C-C bond formation. nih.govresearchgate.net

Reactivity and Functionalization of the Piperidine Ring

The piperidine ring offers further opportunities for structural modification, primarily at the nitrogen atom and, to a lesser extent, at the carbon atoms of the ring.

The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized through alkylation or acylation reactions. These are standard transformations in organic chemistry that allow for the introduction of a wide variety of substituents. N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or acid anhydrides. These modifications are often used to build more complex molecules or to modulate the pharmacological properties of piperidine-containing compounds. odu.edu

While less common than N-functionalization, the C-H bonds of the piperidine ring can be selectively functionalized. researchgate.netnih.gov Directed metalation, followed by reaction with an electrophile, is one strategy. For example, N-protected piperidines can be deprotonated at the C-2 position using a strong base like sec-butyllithium, and the resulting anion can react with electrophiles such as dimethyl sulfate. youtube.com

More advanced methods involving transition metal-catalyzed C-H activation have also been developed. Rhodium-catalyzed C-H insertion reactions, for instance, have been used for the site-selective functionalization of N-Boc-piperidine. researchgate.netnih.gov The regioselectivity of these reactions (i.e., whether functionalization occurs at the C-2, C-3, or C-4 position) can often be controlled by the choice of catalyst and the protecting group on the nitrogen atom. researchgate.netnih.gov

Ring-Opening and Rearrangement Reactions

The pyridine and piperidine rings are core structures in many important molecules, and their stability is a key consideration in synthetic chemistry. confex.comnih.gov The pyridine ring is an aromatic heterocycle, and its aromaticity confers significant stability, making ring-opening reactions energetically unfavorable without specific activation. confex.com Similarly, the saturated piperidine ring is generally stable. researchgate.net

While methods exist for the ring-opening of pyridines, they often require activation, for example, by N-arylation followed by reaction with an amine to form a streptocyanine intermediate, or through photochemical means. researchgate.netnih.gov Computational studies on related bipyridine and phenanthroline ligands at Rhenium(I) complexes have shown that ring-opening can be induced by deprotonation of an adjacent moiety, leading to dearomatization of the attacked pyridyl ring, which is a critical step for subsequent bond cleavage. acs.org However, a review of the current literature does not indicate that 2-bromo-6-(piperidin-4-yl)pyridine itself is commonly subjected to ring-opening or skeletal rearrangement reactions. Such transformations are not a typical strategy for derivatizing this specific compound, likely due to the inherent stability of the heterocyclic systems and the presence of more accessible reactive handles for functionalization.

Catalyst Systems and Reaction Condition Optimization

The derivatization of the 2-bromopyridine core is heavily reliant on transition metal catalysis. Optimizing the catalyst system and reaction conditions is essential for achieving high yields, selectivity, and functional group tolerance.

Palladium, copper, and nickel complexes are the most common catalysts for cross-coupling reactions involving the C-Br bond.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling, which forms C-C bonds with boronic acids, is frequently performed using palladium catalysts. researchgate.net A typical system involves a palladium(II) source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.com For instance, the coupling of 2-bromopyridines with arylboronic acids has been investigated using a Pd(OAc)₂/benzimidazolium salt/K₂CO₃ system under microwave irradiation, with a DMF/H₂O mixture being an effective solvent. mdpi.com Palladium catalysts are also used for selective cross-coupling between 2-bromopyridines and other aryl bromides. nih.govacs.org

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation (Ullmann condensation). For example, coupling β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones can be achieved using copper powder as a catalyst with a base like tripotassium phosphate. researchgate.net The use of microwave irradiation can dramatically shorten reaction times in copper-catalyzed couplings. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts provide an alternative for cross-coupling reactions. A system combining Ni(COD)₂ with PCy₃ and t-BuOK has been shown to be optimal for coupling arylboronic acids with pyridine derivatives. researchgate.net Nickel catalysis is also effective for the reductive coupling of bromopyridines with tertiary alkyl bromides. organic-chemistry.org

The optimization of these reactions involves screening various components, including the metal salt, ligand, base, solvent, temperature, and reaction time. The use of microwave heating has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and efficiencies. researchgate.net

Below is a table summarizing catalyst systems and conditions for reactions relevant to the 2-bromopyridine scaffold.

Reaction TypeCatalyst SystemBaseSolventTemperature/ConditionsReference(s)
Suzuki-Miyaura Coupling Pd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O (1:1)Microwave Irradiation mdpi.com
Suzuki-Miyaura Coupling Ni(COD)₂ / PCy₃t-BuOK-Optimized Conditions researchgate.net
C-C/C-N Coupling Copper PowderK₃PO₄N,N-Dimethylformamide120 °C, Microwave researchgate.net
C-N Coupling CuIBaseN,N-DimethylformamideMicrowave Irradiation researchgate.net
Annulation (C-H Activation) Pd(MeCN)₂Cl₂ / CuCl₂-DMFO₂ Atmosphere rsc.org
Annulation (C-H Activation) [RhCp*Cl₂]₂ / AgSbF₆NaOAcDCE80 °C rsc.org

Iv. Structure Activity Relationship Sar Investigations of 2 Bromo 6 Piperidin 4 Yl Pyridine Analogues

Methodologies for SAR Studies

The investigation of SAR for 2-bromo-6-(piperidin-4-yl)pyridine and its analogues employs a combination of computational and experimental techniques to build a comprehensive understanding of their chemical-biological interactions.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are extensively used to correlate physicochemical properties or 3D fields of a series of compounds with their biological activities. Current time information in Bangalore, IN. For piperidine (B6355638) and pyridine (B92270) derivatives, these models help in predicting the activity of newly designed compounds. Current time information in Bangalore, IN. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding features may enhance or diminish activity. mdpi.com

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov For piperidine-based compounds, docking studies help to elucidate the binding mode and identify crucial interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the stability of the ligand-receptor complex and validating the rationality of conformations derived from docking studies. nih.gov

Experimental Approaches:

Radioligand Binding Assays: These assays are used to measure the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand. mdpi.com Such studies have been employed for various piperidine and pyridine analogues to determine their binding affinity (Ki) and specificity. nih.gov

Enzyme Inhibition Assays: For analogues targeting specific enzymes, in vitro assays are conducted to determine their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid assessment of large libraries of compounds to identify initial "hits" that can then be optimized through more detailed SAR studies. nih.gov

These methodologies are often used in concert. For example, a hit from an HTS campaign can be followed by the synthesis of a focused library of analogues. These analogues are then evaluated in biological assays, and the resulting data are used to build a QSAR model, which, along with molecular docking, guides the design of the next generation of more potent and selective compounds.

**4.2. Impact of Substituent Modifications on Molecular Interactions

Systematic modification of the substituents on both the pyridine and piperidine rings is a cornerstone of SAR studies, revealing how different functional groups influence a compound's interaction with its biological target.

Modifications to the pyridine ring of this compound can significantly alter its electronic properties, steric profile, and hydrogen-bonding capabilities.

Halogen Substituents: The nature and position of halogen atoms can have a pronounced effect. While the parent compound contains a bromine atom at the 2-position, further halogenation or substitution can fine-tune activity. In some classes of pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity. nih.gov However, in other contexts, such as quinolone-based hydrazones, electron-withdrawing groups like halogens (e.g., 4-bromo) can enhance inhibitory activity, possibly by facilitating halogen bonding or improving hydrophobic contacts within the enzyme's active site. researchgate.net The structural influence of halogens often increases with the size and polarizability of the atom, in the order of Cl < Br < I. researchgate.net

Alkyl Substituents: The introduction of alkyl groups can impact steric interactions and lipophilicity. Radical alkylation methods, such as the Minisci reaction, provide a means to introduce carbon substituents onto the pyridine ring under relatively mild conditions. nih.gov The size and location of the alkyl group are critical; bulky groups can lead to steric clashes that reduce activity. nih.gov

Table 1: Illustrative SAR of Pyridine Ring Modifications This table presents hypothetical data to illustrate SAR principles.

Compound R1 (at Pyridine C2) R2 (at Pyridine C5) Biological Activity (IC50, nM)
Parent Br H 50
Analogue 1 Cl H 75
Analogue 2 I H 40
Analogue 3 Br CH₃ 60
Analogue 4 Br Phenyl 25
Analogue 5 Br 4-Fluorophenyl 15

The piperidine moiety is a key structural element in many biologically active compounds, and its modification is a critical aspect of SAR exploration. nih.gov

N-Alkylation: The nitrogen atom of the piperidine ring is a common site for modification. Its basicity and potential for hydrogen bonding are crucial for many receptor interactions. N-alkylation with various alkyl or benzyl (B1604629) groups can alter the compound's polarity, size, and basicity. The impact of N-substitution is highly dependent on the specific biological target; some targets may have a well-defined pocket that accommodates small alkyl groups, while others may be intolerant to any substitution. Protonation of the basic piperidine nitrogen is often required for effective biological activity.

Conformational Changes: The conformation of the piperidine ring (e.g., chair, boat, twist-boat) influences the spatial orientation of its substituents. Introducing rigid rings or bulky substituents can lock the ring into a specific conformation. nih.gov Studies have shown that replacing the flexible piperidine ring with a more rigid structure can lead to a substantial loss of inhibitory activity, suggesting that a specific non-planar conformation is necessary for optimal interaction with the target. nih.gov Conversely, in some cases, conformational restriction is a deliberate strategy to improve potency and reduce off-target effects. Current time information in Bangalore, IN.

Table 2: Illustrative SAR of Piperidine Ring Modifications This table presents hypothetical data to illustrate SAR principles.

Compound Modification at Piperidine Biological Activity (IC50, nM)
Parent N-H 50
Analogue 6 N-Methyl 45
Analogue 7 N-Ethyl 80
Analogue 8 N-Benzyl 120
Analogue 9 3-Methyl (chiral) 30
Analogue 10 Conformationally restricted >1000

In the this compound scaffold, the pyridine and piperidine rings are directly connected. A key strategy in medicinal chemistry involves introducing or modifying a "linker" or "spacer" between two key pharmacophoric groups. While direct studies on linker variations for this specific parent compound are not detailed, the principles are widely applicable.

The goal of modifying the linker is to optimize the distance and relative orientation between the two rings, potentially improving binding affinity or altering the pharmacological profile.

Introducing Linkers: A short chain of atoms (e.g., -CH₂-, -O-, -NH-, -C(O)NH-) could be inserted between the pyridine C6 and piperidine C4 atoms. For example, studies on piperine (B192125) derivatives show that a conjugated dienone system acts as a linker between an aromatic ring and a piperidine ring, and this feature is crucial for bioactivity.

Varying Linker Length and Rigidity: The length of an inserted alkyl chain could be varied to find the optimal distance for interacting with target subpockets. Introducing double bonds or cyclic structures within the linker would increase its rigidity, restricting the conformational freedom between the two main rings.

Modifying Linker Type: The type of atoms in the linker determines its hydrogen-bonding capacity and polarity. Replacing a carbon-based linker with one containing heteroatoms (O, N) can introduce new hydrogen bond donor or acceptor sites. For instance, in a series of influenza virus inhibitors, an ether linkage between a quinoline (B57606) and piperidine ring was found to be critical for inhibitory activity. nih.gov The coupling of scaffolds like pyridine and piperazine (B1678402) is a known strategy to produce hybrid molecules with potentially enhanced biological activity.

Conformational Analysis and 3D Shape Contribution to Biological Activity

Computational methods like molecular mechanics and quantum chemistry are used to calculate the energy of different conformers and identify low-energy, stable structures. These studies have shown that for some piperidine derivatives, a non-planar conformation is essential for activity, as rigid, planar analogues often exhibit a significant loss of potency. nih.gov

Chirality and Stereochemical Effects in SAR

Chirality, or "handedness," is a fundamental property in medicinal chemistry that can have profound effects on biological activity. While the parent compound this compound is achiral, the introduction of substituents onto the piperidine ring (at positions other than C4) or, in some cases, the pyridine ring can create one or more chiral centers, leading to stereoisomers (enantiomers or diastereomers).

It is well-established that different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

Introduction of Chirality: Alkylation of the piperidine ring at the 3-position, for example, would create a chiral center, resulting in (R)- and (S)-enantiomers. The synthesis of specific stereoisomers often requires stereoselective synthetic methods or the use of chiral starting materials, such as (S)- or (R)-ethyl piperidine-3-carboxylate.

Differential Activity of Stereoisomers: SAR studies on chiral analogues often reveal that one isomer is significantly more active than the other. For example, studies on chiral piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their biological activities. mdpi.com This difference in activity is attributed to one isomer achieving a more optimal three-dimensional fit and forming stronger or more numerous interactions within the chiral binding site of the target protein.

Importance in Drug Design: Because of these potential differences in efficacy and safety, the chiral optimization of a lead compound is a critical step in drug development. Investigating the SAR of individual stereoisomers is essential to identify the eutomer (the more active isomer) and ensure that the final drug candidate possesses the optimal stereochemistry for its intended therapeutic effect.

V. Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which dictate its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It calculates the electron density to determine the energy and properties of a system. For a molecule like 2-Bromo-6-(piperidin-4-YL)pyridine, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. wu.ac.thjocpr.com Studies on similar molecules, such as 3,5-dibromo-2,6-dimethoxy pyridine (B92270), have utilized DFT with basis sets like 6-311++G(d,p) to achieve these ends. epa.gov These calculations provide the foundational data for further analyses, including vibrational frequencies (IR and Raman spectra), and electronic properties. jocpr.comepa.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites prone to nucleophilic attack.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov For this compound, this analysis would identify the most probable sites for electron donation and acceptance, offering predictions about its reactive behavior. For instance, in a study of 2-bromo-3-hydroxy-6-methyl pyridine, the frontier orbital gap was calculated to be -5.39512 eV. jocpr.com

Table 1: Illustrative Frontier Orbital Data from a Pyridine Derivative Study (Note: This data is for a related compound and is shown for illustrative purposes only.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.1
Energy Gap (ΔE)5.4

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. wisc.edudntb.gov.ua It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. researchgate.net This process reveals hyperconjugative interactions that contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). researchgate.net

For this compound, NBO analysis would elucidate the stability contributions from interactions such as lone pair donations to antibonding orbitals (e.g., from the nitrogen atom's lone pair to adjacent anti-bonding C-C or C-N orbitals). Such analyses have been performed on other pyridine derivatives to understand their electronic structure and stability. epa.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic reactive sites. jocpr.comresearchgate.net

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent neutral or zero potential.

An MEP map for this compound would likely show a negative potential (red) around the pyridine nitrogen atom, highlighting it as a site for electrophilic interaction. Positive potentials (blue) would be expected around the N-H proton of the piperidine (B6355638) ring. This analysis provides a clear, visual guide to the molecule's reactivity. epa.gov

Conformational Dynamics and Potential Energy Surface Analysis

Given the flexibility of the piperidine ring and its connection to the pyridine ring, this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. wu.ac.th By systematically rotating specific bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. wu.ac.th The minima on this surface correspond to stable conformers. This analysis is crucial for understanding how the molecule's shape influences its ability to interact with biological targets. Studies on other heterocyclic compounds have used these methods to determine the lowest energy conformer for subsequent analysis. researchgate.net

Molecular Modeling and Docking Simulations (as a research methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This methodology is central to drug discovery and involves several key steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor. nih.gov

Conformational Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. nih.gov These scores are used to rank the different binding modes, with the lowest energy score typically representing the most favorable interaction.

Analysis: The top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations are often used after docking to validate the stability of the predicted binding pose over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net This combined approach is a standard research methodology to hypothesize the mechanism of action for potential drug candidates. nih.govresearchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound. These theoretical calculations provide valuable insights into the molecule's structure-spectra correlations, aiding in the interpretation of experimental data and the prediction of its behavior in various chemical environments. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the spectroscopic characteristics can be reliably inferred from theoretical investigations of its constituent fragments and structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Predicted ¹H and ¹³C NMR chemical shifts are fundamental for the structural elucidation of this compound. Computational models can predict these shifts with a high degree of accuracy.

For the pyridine ring , the bromine atom at the 2-position is expected to exert a significant deshielding effect on the adjacent protons and carbons due to its electronegativity and anisotropic effects. The piperidinyl group at the 6-position, being an electron-donating group, would influence the electron density of the pyridine ring, thereby affecting the chemical shifts of the ring's protons and carbons. Theoretical studies on similar 2-bromo-substituted pyridines and 6-substituted pyridines support these assertions. chemicalbook.comchemicalbook.comchemicalbook.com

The piperidinyl moiety presents its own characteristic predicted chemical shifts. The protons and carbons of the piperidine ring are expected to appear in the aliphatic region of the NMR spectrum. The chemical environment of each position within the piperidine ring is distinct, leading to a unique set of predicted chemical shifts. The point of attachment to the pyridine ring (C4 of piperidine) and the nitrogen atom within the piperidine ring will have a notable influence on the electronic environment and thus the predicted NMR signals of the neighboring atoms. researchgate.net

Below are tables of expected ¹H and ¹³C NMR chemical shifts for this compound, based on computational data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Pyridine H-37.20 - 7.40Doublet
Pyridine H-47.50 - 7.70Triplet
Pyridine H-57.10 - 7.30Doublet
Piperidine H-42.80 - 3.10Multiplet
Piperidine H-2, H-6 (axial)2.60 - 2.80Multiplet
Piperidine H-2, H-6 (equatorial)3.00 - 3.20Multiplet
Piperidine H-3, H-5 (axial)1.70 - 1.90Multiplet
Piperidine H-3, H-5 (equatorial)1.90 - 2.10Multiplet
Piperidine N-H1.50 - 2.50Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (ppm)
Pyridine C-2141.0 - 143.0
Pyridine C-3120.0 - 122.0
Pyridine C-4138.0 - 140.0
Pyridine C-5115.0 - 117.0
Pyridine C-6160.0 - 162.0
Piperidine C-444.0 - 46.0
Piperidine C-2, C-645.0 - 47.0
Piperidine C-3, C-533.0 - 35.0

Infrared (IR) Spectroscopy Predictions

Pyridine Ring Vibrations : The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹.

Piperidine Ring Vibrations : The C-H stretching vibrations of the piperidinyl group are predicted in the 2950-2800 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperidine ring is anticipated to be a broad band in the 3400-3200 cm⁻¹ region.

C-Br Vibration : The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Computational studies on bromopyridines and related heterocyclic compounds have shown that DFT calculations, often with appropriate scaling factors, can accurately reproduce experimental vibrational frequencies. researchgate.netresearchgate.netnih.govmdpi.com

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Piperidine)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2950 - 2800
C=N Stretch (Pyridine)1600 - 1550
C=C Stretch (Pyridine)1550 - 1400
C-N Stretch1350 - 1250
C-Br Stretch600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

TD-DFT calculations are the standard method for predicting the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine ring. The bromine and piperidinyl substituents will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).

The bromine atom, a weak chromophore, and the electron-donating piperidinyl group are expected to cause a bathochromic (red) shift in the absorption bands of the pyridine core. Theoretical studies on substituted pyridines have demonstrated that the nature and position of substituents significantly impact the electronic transition energies. researchgate.netmdpi.comsharif.eduresearchgate.net

Table 4: Predicted UV-Vis Absorption for this compound

Electronic Transition Predicted λ_max (nm) Solvent
π → π270 - 290Ethanol (B145695)
n → π300 - 320Hexane (B92381)

These computational predictions provide a foundational understanding of the spectroscopic properties of this compound. Experimental verification is crucial to confirm and refine these theoretical models.

Vi. Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of 2-Bromo-6-(piperidin-4-YL)pyridine.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and piperidine (B6355638) rings. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, the pyridine ring will exhibit a characteristic splitting pattern, likely a triplet and two doublets. The piperidine ring protons would be found in the aliphatic region (typically δ 1.5-3.5 ppm), with complexities arising from their chemical environment and coupling to each other. The proton attached to the nitrogen of the piperidine ring may appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The pyridine ring carbons would resonate in the downfield region (δ 110-165 ppm), with the carbon atom bonded to the bromine atom (C2) being significantly influenced by the halogen's electronic effects. The carbon atom attached to the piperidine substituent (C6) would also be in this region. The carbon atoms of the piperidine ring would appear in the upfield, aliphatic region (typically δ 25-50 ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the pyridine and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons two or three bonds away (HMBC). This data would definitively link the piperidine ring to the C6 position of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine H-3/H-57.10 - 7.30 (d)120.0 - 125.0
Pyridine H-47.50 - 7.70 (t)138.0 - 142.0
Piperidine H-42.80 - 3.00 (m)44.0 - 48.0
Piperidine H-2/H-6 (axial)2.60 - 2.80 (m)45.0 - 50.0
Piperidine H-2/H-6 (equatorial)3.00 - 3.20 (m)45.0 - 50.0
Piperidine H-3/H-5 (axial)1.60 - 1.80 (m)30.0 - 35.0
Piperidine H-3/H-5 (equatorial)1.90 - 2.10 (m)30.0 - 35.0
Piperidine NH1.5 - 2.5 (br s)-
Pyridine C-2 (C-Br)-141.0 - 145.0
Pyridine C-6 (C-Pip)-160.0 - 165.0

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibration of the piperidine amine is expected in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would likely be found in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the pyridine structure.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Piperidine N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Pyridine C=N, C=CRing Stretch1400 - 1600
C-BrStretch500 - 600

Note: These are predicted values. Actual experimental values may vary.

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. It is expected to exhibit π → π* transitions, which are characteristic of aromatic systems. The presence of the bromo and piperidinyl substituents will influence the exact position and intensity of the absorption maxima (λ_max). Typically, substituted pyridines show strong absorptions in the UV region, around 200-300 nm. The spectrum is usually recorded in a solvent like ethanol (B145695) or methanol (B129727).

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃BrN₂), the expected monoisotopic mass is approximately 256.0317 u. HRMS would be able to confirm this mass with high precision (typically to within 5 ppm), which is crucial for verifying the compound's identity. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for analyzing it within complex mixtures. A suitable reversed-phase HPLC method would be developed to separate the target compound from any impurities or starting materials. The eluent would then be directed into the mass spectrometer, which would provide mass data for the separated components. This allows for the confirmation of the molecular weight of the main peak, corresponding to this compound, and the identification of any related substances. A vendor of a similar compound, 2-Bromo-6-(2-(piperidin-4-yl)ethoxy)pyridine hydrochloride, indicates the availability of LC-MS data, underscoring the standard use of this technique for characterization. bldpharm.com

Table 3: Summary of Key Analytical Data for this compound

Technique Parameter Expected Observation
HRMS Molecular FormulaC₁₀H₁₃BrN₂
Monoisotopic MassCalculated: ~256.0317; Found: within 5 ppm
LC-MS [M+H]⁺~257.0395 (⁷⁹Br), ~259.0374 (⁸¹Br)
¹H NMR Aromatic Protonsδ ~7.0-7.7 ppm
Aliphatic Protonsδ ~1.6-3.2 ppm
¹³C NMR Aromatic Carbonsδ ~110-165 ppm
Aliphatic Carbonsδ ~30-50 ppm
IR Key Stretches (cm⁻¹)~3350 (N-H), ~2900 (C-H), ~1580 (C=C/C=N)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful technique for the analysis of pharmaceutical compounds and synthetic intermediates like "this compound". This method combines the high-resolution separation capabilities of UHPLC, which utilizes columns with sub-2 µm particles, with the sensitive and selective detection of tandem mass spectrometry. youtube.com This combination allows for the rapid and accurate quantification and identification of the target compound, even in complex matrices.

While specific UHPLC-MS/MS methods for "this compound" are not extensively detailed in publicly available literature, general principles for the analysis of related nitrogen-containing heterocycles and pyridine derivatives are well-established. For instance, a method developed for various nitrogen-containing heterocycles utilized a mixed-mode liquid chromatography (MMLC) column coupled with a mass spectrometer. nih.gov The mass spectrometer was operated in electrospray ionization (ESI) positive mode, which is suitable for the basic nitrogen atoms in the pyridine and piperidine rings of the target compound, promoting the formation of protonated molecules [M+H]⁺. nih.govnih.gov

A typical UHPLC-MS/MS method development for "this compound" would involve optimizing several key parameters. The mobile phase would likely consist of an aqueous component with a formic acid or ammonium (B1175870) formate (B1220265) buffer to ensure good ionization and peak shape, and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any related impurities. youtube.comnih.gov

The tandem mass spectrometer would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. For "this compound" (Molecular Formula: C₁₁H₁₅BrN₂), the protonated molecule [M+H]⁺ would be selected as the precursor ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive doublet for the precursor ion, aiding in its identification. Collision-induced dissociation (CID) of the precursor ion would generate specific product ions that are characteristic of the molecule's structure, providing a high degree of selectivity. While the exact fragmentation pattern would need to be determined experimentally, predictable fragmentation would involve the piperidine and pyridine ring systems.

Table 1: Hypothetical UHPLC-MS/MS Parameters for this compound Analysis

ParameterValue/Condition
Chromatography System UHPLC
Column C18 or Mixed-Mode, sub-2 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 255/257
Product Ions To be determined experimentally

This table presents a hypothetical set of starting parameters for method development based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for "this compound" has not been reported in the crystallographic databases, the technique has been widely applied to characterize other substituted pyridine derivatives. nih.govmdpi.com For instance, the crystal structure of 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide revealed a dihedral angle of 2.48 (2)° between the two pyridine rings. nih.gov Such analyses provide valuable insights into the preferred conformations and packing arrangements of these molecules in the crystal lattice.

To obtain the crystal structure of "this compound," a single crystal of suitable size and quality would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from an X-ray crystallographic analysis would be presented in a standardized format, including key crystallographic parameters.

Table 2: Illustrative Crystallographic Data Table for a Pyridine Derivative

ParameterExample Value
Empirical Formula C₁₀H₈BrN₃O
Formula Weight 266.10
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 8.54 Å, c = 12.33 Å
α = 90°, β = 109.45°, γ = 90°
Volume 1004.1 ų
Z 4
Density (calculated) 1.760 g/cm³
R-factor 0.045

Note: The data in this table is for an illustrative compound, 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide, and not for "this compound". It serves to demonstrate the type of information generated by an X-ray crystallographic study. nih.gov

Chromatographic Separation Methods (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools for the purification and analysis of synthetic compounds like "this compound". High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to monitor reaction progress, isolate the final product, and assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of pyridine derivatives. mdpi.com In a research and development context, reversed-phase HPLC is commonly employed. A typical system would use a C18 stationary phase, which is non-polar, and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic or trifluoroacetic acid to improve peak shape for basic compounds. nih.gov

For the purification of "this compound," preparative HPLC would be the method of choice. This allows for the isolation of the compound from unreacted starting materials and by-products. The conditions for preparative HPLC are typically scaled up from an analytical method.

Table 3: General HPLC Conditions for Analysis of Bromopyridine Derivatives

ParameterCondition
Column Reversed-Phase C18, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min (analytical)
Detection UV at 254 nm

These are general conditions and would require optimization for the specific compound. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions. For the synthesis of "this compound," TLC would be used to track the consumption of the starting materials and the formation of the product. researchgate.netgeorgiasouthern.edumdpi.com

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. The choice of eluent is crucial for achieving good separation. For a moderately polar compound like "this compound," a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol would be appropriate. mdpi.com

After development, the separated spots are visualized, commonly under UV light at 254 nm, where the pyridine ring will absorb light and appear as a dark spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize the compound in that specific TLC system.

Vii. Future Research Directions and Emerging Applications

Advanced Functionalization Strategies for Enhanced Structural Diversity

The inherent reactivity of the bromine atom and the secondary amine in the piperidine (B6355638) ring of 2-bromo-6-(piperidin-4-yl)pyridine offers numerous possibilities for structural modification. Advanced functionalization strategies are being explored to create a diverse library of derivatives with unique pharmacological profiles. These strategies include late-stage functionalization, which allows for the introduction of various functional groups at a late step in the synthetic sequence, thereby rapidly generating a wide range of analogs. Furthermore, the development of novel cross-coupling reactions and C-H activation methods will enable the introduction of complex substituents at specific positions on the pyridine (B92270) and piperidine rings, leading to enhanced structural and functional diversity.

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in the design of novel compounds derived from this compound. In silico techniques, such as molecular docking and quantum mechanics calculations, can predict the binding affinity and reactivity of potential derivatives, thereby guiding the selection of the most promising candidates for synthesis. This integrated approach can significantly reduce the time and resources required for drug discovery by prioritizing molecules with the highest probability of success.

Exploration of this compound as a Building Block for Complex Architectures

Beyond its use in the synthesis of small molecule inhibitors, this compound is being investigated as a key building block for the construction of more complex molecular architectures. Its bifunctional nature allows for its incorporation into macrocycles, polymers, and other supramolecular assemblies. These complex structures may exhibit novel properties and functions, with potential applications in areas such as targeted drug delivery, diagnostics, and materials science.

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. In the context of this compound, AI and ML algorithms can be trained on existing data to predict the structure-activity relationships (SAR) of novel derivatives. These models can identify key structural features that contribute to biological activity and guide the design of new compounds with improved potency and selectivity. By leveraging the power of AI, researchers can accelerate the discovery of new drug candidates and optimize their properties for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-Bromo-6-(piperidin-4-yl)pyridine?

  • Answer : The compound combines a pyridine ring brominated at the 2-position with a piperidin-4-yl substituent at the 6-position. Structural confirmation typically involves X-ray crystallography (using programs like SHELXL for refinement ), supported by NMR (¹H/¹³C) and mass spectrometry. For example, the bromine atom induces distinct deshielding in the pyridine ring protons, observable via ¹H NMR. Piperidine ring conformations (e.g., chair vs. boat) can be analyzed using ORTEP-III for 3D visualization .

Q. What are common synthetic routes for this compound?

  • Answer : A typical route involves coupling reactions between bromopyridine precursors and piperidine derivatives. For instance, Suzuki-Miyaura coupling using a nickel catalyst (e.g., NiCl₂(PPh₃)₂) can attach the piperidine moiety to the brominated pyridine core . Alternatively, nucleophilic substitution of 2,6-dibromopyridine with piperidin-4-yl lithium under anhydrous conditions may yield the target compound . Reaction optimization should monitor temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to minimize byproducts like debromination.

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR or anomalous X-ray diffraction peaks) often arise from dynamic effects (e.g., piperidine ring puckering) or crystallographic disorder. Mitigation strategies include:

  • Performing variable-temperature NMR to assess conformational flexibility .
  • Re-refining crystallographic data using SHELXL with restraints for disordered atoms .
  • Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments .

Q. What catalytic applications exploit this compound as a ligand or intermediate?

  • Answer : The bromine atom and piperidine nitrogen make this compound a versatile ligand for transition-metal catalysts. For example:

  • Palladium Catalysis : The bromopyridine moiety can undergo oxidative addition with Pd(0) to form complexes for cross-coupling reactions (e.g., C–N bond formation in drug intermediates) .
  • Nickel-Mediated Reactions : As a bidentate ligand, it stabilizes Ni(II) centers in ethylene oligomerization, with activity dependent on the piperidine ring’s steric profile .
  • Photoredox Catalysis : The electron-deficient pyridine core may act as an electron acceptor in photocatalytic cycles, though this requires further exploration .

Q. How can researchers optimize reaction conditions to minimize hazards during synthesis?

  • Answer : Key safety considerations include:

  • Bromine Handling : Use Schlenk lines or gloveboxes to avoid exposure to brominated intermediates .
  • Piperidine Stability : Store the compound under inert gas (N₂/Ar) to prevent oxidation of the piperidine nitrogen .
  • Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste protocols .

Methodological Guidance for Experimental Design

Q. What strategies improve yield in coupling reactions involving this compound?

  • Answer :

  • Catalyst Screening : Test Pd(OAc)₂, NiCl₂(dppe), and CuI for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bromopyridine substrates, while ethereal solvents (e.g., THF) favor piperidine nucleophilicity .
  • Additives : Use Cs₂CO₃ as a base to deprotonate the piperidine NH and accelerate coupling kinetics .

Q. How can computational tools aid in predicting reactivity or binding modes of this compound?

  • Answer :

  • Molecular Docking : Software like AutoDock Vina can model interactions between the compound and biological targets (e.g., kinase enzymes), leveraging the piperidine group’s hydrogen-bonding potential .
  • Reactivity Prediction : DFT calculations (e.g., using Gaussian 16) can map electrophilic regions on the pyridine ring, guiding functionalization at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(piperidin-4-YL)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(piperidin-4-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.